molecular formula C28H38N4O6S B12302976 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid

5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid

Cat. No.: B12302976
M. Wt: 558.7 g/mol
InChI Key: DKSZOQIYZOVHOL-UHFFFAOYSA-N
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Description

5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including hydroxyl, carbamoyl, and thiazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reductive amination of a suitable ketone with an amine.

    Coupling Reactions: The various fragments can be coupled together using peptide coupling reagents such as EDCI or HATU.

    Final Functionalization: The final hydroxyl and carbamoyl groups can be introduced through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or KMnO4 can be used.

    Reduction: Reagents such as LiAlH4 or NaBH4 can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbamoyl group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural complexity allows for specific interactions with biological macromolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its multiple functional groups could allow for the formation of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid: Similar structure with an additional carbon in the pentanoic acid chain.

    5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)butanoic acid: Similar structure with one less carbon in the pentanoic acid chain.

Properties

Molecular Formula

C28H38N4O6S

Molecular Weight

558.7 g/mol

IUPAC Name

6-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)

InChI Key

DKSZOQIYZOVHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O

Origin of Product

United States

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